molecular formula C16H12ClN3O3S B2958776 5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide CAS No. 838606-37-4

5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No.: B2958776
CAS No.: 838606-37-4
M. Wt: 361.8
InChI Key: JARXULFGFSTCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a synthetic organic compound with the molecular formula C17H15ClN4O3S and an average molecular mass of 390.84 g/mol. This chemical features a 1,2,4-thiadiazole ring, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities . Derivatives containing the 1,2,4-thiadiazole core are of significant research interest due to their potential interactions with biological targets, particularly in the central nervous system (CNS) . The mesoionic nature of thiadiazole rings contributes to strong interactions with biomolecules and may facilitate the compound's ability to cross the blood-brain barrier, making it a valuable scaffold for investigating neurological targets . The structure incorporates a furan-2-carboxamide group linked to a 3-chlorophenyl moiety, which may influence the compound's overall lipophilicity and binding affinity. The presence of the 2-oxopropyl (acetonyl) substituent on the thiadiazole ring provides a potential site for further chemical modification. This product is provided for research purposes such as biological screening, assay development, and as a building block in the synthesis of novel compounds for pharmacological evaluation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-9(21)7-14-18-16(24-20-14)19-15(22)13-6-5-12(23-13)10-3-2-4-11(17)8-10/h2-6,8H,7H2,1H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARXULFGFSTCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituent on Furan Thiadiazole Substituent Molecular Formula Molecular Weight Key Properties (logP, Solubility)
Target Compound 3-Chlorophenyl 2-Oxopropyl C₁₆H₁₂ClN₃O₃S* ~361.8 Estimated logP: ~3.5–4.0†
5-(2,4-Dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide 2,4-Dichlorophenyl 2-Oxopropyl C₁₆H₁₁Cl₂N₃O₃S 396.25 logP: 4.277; Solubility: -4.61 (logS)
5-[(4-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide 4-Methylphenoxymethyl 2-Oxopropyl C₁₈H₁₇N₃O₄S 371.41 Not reported
5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)-phenyl)furan-2-carboxamide 3-Chlorophenyl 4-(Morpholinomethyl)phenyl C₂₂H₂₁ClN₂O₃ 396.87 High polarity due to morpholine
N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide None 4-Fluorophenyl C₁₃H₈FN₃O₂S 289.29 Lower MW; Fluorine enhances electronegativity

*Estimated based on structural similarity to analogs.
†Predicted using fragment-based methods.

Key Observations:
  • Chlorine Substitution: The dichlorophenyl analog () exhibits higher logP (4.277) than the monochloro target compound, suggesting increased hydrophobicity. This may enhance membrane permeability but reduce aqueous solubility.
  • Ether vs. Halogen: The 4-methylphenoxymethyl analog () replaces chlorine with a methylphenoxy group, likely improving solubility due to the ether oxygen’s polarity.
  • Morpholine Incorporation: The morpholinomethyl-phenyl analog () demonstrates how polar substituents (e.g., morpholine) can increase solubility and target engagement in hydrophilic environments.

Pharmacological and Screening Data

  • Its higher logP (4.277) may favor blood-brain barrier penetration.
  • M17-B22 (3-Hydroxyphenyl analog) : Features a hydroxyl group (), which could enhance metabolic clearance compared to chloro-substituted analogs. Its NMR data (δ 204.12 for ketone, 176.00 for amide) align with typical carboxamide derivatives.
  • Morpholinomethyl-Phenyl Analog (): Certified under ISO for API intermediates, emphasizing industrial applicability in drug development.

Q & A

Basic: What are the recommended synthetic routes for 5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
A common approach for synthesizing 1,3,4-thiadiazole derivatives involves condensation reactions under acidic conditions. For example, a similar compound (5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine) was synthesized by refluxing 4-phenylbutyric acid and N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment to 8–9 with ammonia to precipitate the product . Optimization could include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency .
  • Catalyst use : POCl₃ acts as both a solvent and cyclizing agent, but milder alternatives (e.g., iodine with triethylamine) may reduce side reactions .
  • Purification : Recrystallization from DMSO/water mixtures (2:1) improves yield and purity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions. For instance, thiadiazole protons typically appear as singlets in δ 8.0–9.0 ppm, while furan protons resonate at δ 6.5–7.5 ppm .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally related compounds (e.g., 5-fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 331.4 g/mol for a related furan-thiadiazole derivative) .

Basic: How can researchers assess the in vitro biological activity of this compound?

Methodological Answer:

  • Antimicrobial assays : Use standardized protocols like broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Enzyme inhibition : Kinase or protease inhibition can be tested via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

Advanced: What computational strategies are effective for predicting target interactions and binding affinities?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or COX-2. For example, furan-thiadiazole derivatives show affinity for kinase domains via hydrogen bonding with residues like Asp831 .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Develop regression models using descriptors like logP and topological polar surface area to predict bioactivity .

Advanced: How can structure-activity relationship (SAR) studies enhance this compound’s pharmacological profile?

Methodological Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-chlorophenyl position to enhance metabolic stability .
  • Heterocycle replacement : Replace the thiadiazole ring with oxadiazole to improve solubility (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide showed 10-fold higher aqueous solubility) .
  • Prodrug design : Conjugate with PEG or amino acids to enhance bioavailability .

Advanced: How should researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols to minimize variability .
  • Validate purity : HPLC with UV detection (≥95% purity) ensures activity correlates with the intended compound .
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends and outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.